molecular formula C12H8N2O3 B11877440 (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate

(Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate

Cat. No.: B11877440
M. Wt: 228.20 g/mol
InChI Key: JGRPHENITJTVGB-UHFFFAOYSA-N
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Description

(Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound features a cyano group and an oxoindoline moiety, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate typically involves the condensation of methyl 2-(2-cyanoacetamido)benzoate with ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate . This reaction is carried out under solvent-free conditions at elevated temperatures, often around 70°C, and requires prolonged stirring to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of solvent-free synthesis and high-temperature conditions are likely to be scaled up for larger batch production. The use of continuous flow reactors could also be explored to enhance efficiency and yield.

Mechanism of Action

The mechanism by which (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate exerts its effects involves its ability to participate in condensation and substitution reactions. The cyano group and the oxoindoline moiety are key functional groups that interact with various molecular targets, facilitating the formation of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate apart is its oxoindoline moiety, which provides additional reactivity and potential for forming complex heterocyclic structures. This makes it a more versatile intermediate compared to simpler cyanoacetates .

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

methyl 2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetate

InChI

InChI=1S/C12H8N2O3/c1-17-12(16)8(6-13)10-7-4-2-3-5-9(7)14-11(10)15/h2-5H,1H3,(H,14,15)

InChI Key

JGRPHENITJTVGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C1C2=CC=CC=C2NC1=O)C#N

Origin of Product

United States

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